2,6-Dichloro-3-isopropoxyphenol
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Overview
Description
2,6-Dichloro-3-isopropoxyphenol is an organic compound with the molecular formula C9H10Cl2O2. It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and an isopropoxy group attached to the phenol ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-isopropoxyphenol typically involves the chlorination of phenol derivatives. One common method includes the use of phenol, chlorobenzene, and N-methylaniline in a chlorination kettle. The reaction is carried out at temperatures between 65-75°C, with chlorine gas being introduced at a controlled rate. The chlorination temperature is maintained at 70-100°C until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of chlorobenzene as a solvent and N-methylaniline as a catalyst, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less chlorinated phenols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2,6-Dichloro-3-isopropoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as an antimicrobial agent and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-isopropoxyphenol involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction disrupts normal biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
2,6-Dichlorophenol: Shares the chlorinated phenol structure but lacks the isopropoxy group.
2,6-Dichloro-4-nitrophenol: Contains a nitro group instead of an isopropoxy group.
2,6-Dichloro-3-methoxyphenol: Has a methoxy group instead of an isopropoxy group.
Uniqueness: 2,6-Dichloro-3-isopropoxyphenol is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H10Cl2O2 |
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Molecular Weight |
221.08 g/mol |
IUPAC Name |
2,6-dichloro-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H10Cl2O2/c1-5(2)13-7-4-3-6(10)9(12)8(7)11/h3-5,12H,1-2H3 |
InChI Key |
JQBMOVLQYFDVQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)Cl)O)Cl |
Origin of Product |
United States |
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